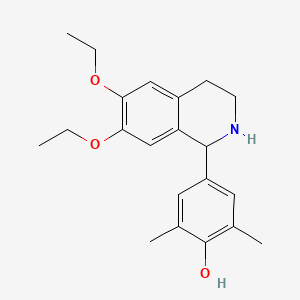
4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000483 is a compound identified as part of the Malaria Box project, which aims to discover new antimalarial drugs. This compound has shown promising activity against the malaria parasite, Plasmodium falciparum, making it a potential candidate for further development in the fight against malaria .
Preparation Methods
The synthesis of MMV000483 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including condensation reactions, cyclization, and purification processes .
Chemical Reactions Analysis
MMV000483 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
MMV000483 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antimalarial drug mechanisms and the development of new antimalarial agents.
Biology: It helps in understanding the biological pathways and targets involved in malaria infection.
Medicine: It is a potential candidate for the development of new antimalarial drugs.
Industry: It can be used in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of MMV000483 involves targeting specific pathways in the malaria parasite, Plasmodium falciparum. It disrupts the parasite’s metabolic processes, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s ability to digest hemoglobin and produce energy .
Comparison with Similar Compounds
MMV000483 is unique compared to other antimalarial compounds due to its specific mechanism of action and its effectiveness against drug-resistant strains of Plasmodium falciparum. Similar compounds include:
Chloroquine: An older antimalarial drug with a different mechanism of action.
Artemisinin: A widely used antimalarial drug with a rapid action against the malaria parasite.
Mefloquine: Another antimalarial drug with a different target and mechanism of action.
MMV000483 stands out due to its novel mechanism and potential to overcome resistance issues seen with other antimalarial drugs.
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2,6-dimethylphenol |
InChI |
InChI=1S/C21H27NO3/c1-5-24-18-11-15-7-8-22-20(17(15)12-19(18)25-6-2)16-9-13(3)21(23)14(4)10-16/h9-12,20,22-23H,5-8H2,1-4H3 |
InChI Key |
NQOWXNNPHFBNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C(=C3)C)O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















